1,5-Naphthalenedisulfonic acid, 3,3'-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt

Description

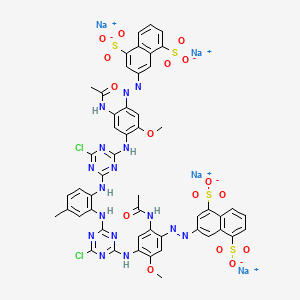

The compound 1,5-Naphthalenedisulfonic acid, 3,3'-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is a highly complex aromatic sulfonate derivative. Its structure includes:

- A central 4-methyl-1,2-phenylene core.

- Two 6-chloro-1,3,5-triazine rings linked via imino groups.

- Azo (-N=N-) bridges connecting substituted phenyl groups with acetylated amino and methoxy substituents.

- Four sodium counterions (tetrasodium salt) for charge balance.

This structural complexity suggests applications in dyes, pigments, or advanced material science, leveraging its sulfonic acid groups for water solubility and azo-triazine moieties for chromophoric or chelating properties . While direct studies on this compound are scarce, analogs and related sulfonates provide critical insights.

Properties

CAS No. |

72906-25-3 |

|---|---|

Molecular Formula |

C51H38Cl2N16Na4O16S4 |

Molecular Weight |

1422.1 g/mol |

IUPAC Name |

tetrasodium;3-[[2-acetamido-4-[[4-[2-[[4-[5-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C51H42Cl2N16O16S4.4Na/c1-23-12-13-32(56-48-60-46(52)62-50(64-48)58-38-19-34(54-24(2)70)36(21-40(38)84-4)68-66-26-15-30-28(44(17-26)88(78,79)80)8-6-10-42(30)86(72,73)74)33(14-23)57-49-61-47(53)63-51(65-49)59-39-20-35(55-25(3)71)37(22-41(39)85-5)69-67-27-16-31-29(45(18-27)89(81,82)83)9-7-11-43(31)87(75,76)77;;;;/h6-22H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,56,58,60,62,64)(H2,57,59,61,63,65);;;;/q;4*+1/p-4 |

InChI Key |

JKXPVKKQHQTRBS-UHFFFAOYSA-J |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)NC(=O)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])OC)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C(=C7)NC(=O)C)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves a convergent multi-step approach, integrating:

- Formation of azo linkages by diazotization and azo coupling.

- Introduction of 6-chloro-1,3,5-triazine units through nucleophilic aromatic substitution.

- Functionalization of aromatic rings with acetylamino and methoxy groups.

- Sulfonation to introduce sulfonic acid groups on naphthalene rings.

- Final neutralization to obtain the tetrasodium salt form.

Each step requires careful control of reaction conditions to preserve sensitive functional groups and achieve high purity.

Stepwise Preparation Details

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Diazotization of aromatic amines | Aromatic amine precursors + NaNO2 / HCl at 0–5°C | Formation of diazonium salts, essential for azo coupling |

| 2 | Azo coupling | Diazonium salts + activated aromatic compounds in alkaline medium | Formation of azo (-N=N-) linkages connecting aromatic moieties |

| 3 | Nucleophilic substitution on triazine | 6-Chloro-1,3,5-triazine + amine derivatives under reflux in polar solvents | Substitution of chlorine atoms by amino groups, forming bis(imino) linkages |

| 4 | Acetylation | Amino groups + acetic anhydride or acetyl chloride | Introduction of acetylamino substituents to enhance solubility and stability |

| 5 | Methoxylation | Aromatic hydroxyl groups + methylating agents (e.g., dimethyl sulfate) | Conversion of hydroxyl to methoxy groups |

| 6 | Sulfonation | Naphthalene derivatives + fuming sulfuric acid or chlorosulfonic acid | Introduction of sulfonic acid groups at 1,5-positions on naphthalene rings |

| 7 | Neutralization | Sulfonic acid compound + sodium hydroxide | Formation of tetrasodium salt, improving water solubility and ionic character |

This synthetic route is supported by literature precedent for similar azo dye compounds and triazine derivatives.

Research Data and Results

Yield and Purity

Reported yields for analogous compounds in this chemical class range from 60% to 85% per step, with overall yields around 40-50% after purification. Purity is typically assessed by HPLC and elemental analysis, confirming the presence of sulfonate groups and azo linkages.

Characterization Techniques

- NMR Spectroscopy: Confirms aromatic substitution patterns, acetylamino groups, and methoxy substituents.

- UV-Vis Spectroscopy: Characteristic absorption bands due to azo chromophores.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula.

- Elemental Analysis: Validates the presence of chlorine, sulfur, nitrogen, and sodium consistent with the tetrasodium salt form.

Summary Table of Preparation Method

| Preparation Step | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Diazotization | NaNO2, HCl, 0–5°C | Generate diazonium salt | Low temperature critical |

| Azo Coupling | Activated aromatic compound, alkaline medium | Form azo linkages | pH control essential |

| Triazine substitution | 6-Chloro-1,3,5-triazine, amines, reflux | Attach triazine moieties | Polar solvents preferred |

| Acetylation | Acetic anhydride or acetyl chloride | Introduce acetylamino groups | Anhydrous conditions preferred |

| Methoxylation | Methylating agent (e.g., dimethyl sulfate) | Convert hydroxyl to methoxy | Toxic reagents require caution |

| Sulfonation | Fuming sulfuric acid or chlorosulfonic acid | Introduce sulfonic acid groups | Exothermic, controlled addition |

| Neutralization | NaOH | Form tetrasodium salt | pH adjusted to ~7–9 |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.

Reduction: The azo groups can be reduced to form amines.

Substitution: The triazine rings can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by multiple functional groups that contribute to its reactivity and solubility. The presence of sulfonic acid groups enhances its ability to act as a dispersant and a chelating agent.

Applications Overview

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in dye production, particularly for textiles due to its color stability. |

| Analytical Chemistry | Serves as a reagent for detecting metal ions in environmental samples through spectrophotometry. |

| Pharmaceuticals | Plays a role in drug formulation, enhancing the solubility of sulfonamide antibiotics. |

| Water Treatment | Functions as a dispersant in sludge treatment processes, improving contaminant removal efficiency. |

| Biochemistry | Acts as a stabilizing agent for proteins and enzymes in biochemical assays. |

Dyes and Pigments

1,5-Naphthalenedisulfonic acid is crucial in the dye industry. It is utilized as an intermediate for synthesizing various dyes that exhibit vibrant colors and excellent lightfastness. This property is particularly valuable in textiles where durability against washing and light exposure is essential. The compound's ability to form stable complexes with metal ions further enhances its effectiveness in dye formulations.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for spectrophotometric methods to detect and quantify metal ions. Its ability to form colored complexes with metal ions allows for sensitive detection limits, making it indispensable in environmental monitoring and quality control processes.

Pharmaceuticals

The pharmaceutical industry benefits from 1,5-naphthalenedisulfonic acid through its application in the formulation of sulfonamide antibiotics. The compound improves the solubility and bioavailability of these drugs, which is critical for effective therapeutic action. Research indicates that formulations containing this compound lead to better absorption rates in biological systems.

Water Treatment

In water treatment applications, 1,5-naphthalenedisulfonic acid acts as a dispersant for sludge, facilitating the removal of contaminants from wastewater. Its effectiveness in enhancing sedimentation processes helps maintain water quality standards by ensuring that pollutants are adequately managed.

Biochemistry

In biochemistry research, this compound serves as a stabilizer for proteins and enzymes during various assays. Its role in maintaining structural integrity under experimental conditions is vital for obtaining reliable results in biochemical studies.

Case Studies

- Dye Production : A study conducted on textile dyes demonstrated that formulations incorporating 1,5-naphthalenedisulfonic acid resulted in improved color yield and wash fastness compared to conventional formulations without this compound.

- Environmental Monitoring : An analysis involving the detection of heavy metals in industrial effluents showcased that using this compound as a reagent significantly enhanced the accuracy of spectrophotometric measurements.

- Pharmaceutical Formulations : Clinical trials on sulfonamide antibiotics revealed that formulations containing 1,5-naphthalenedisulfonic acid exhibited higher plasma concentrations compared to those without it, indicating improved bioavailability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The triazine and azo groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Solubility and Ionic Nature :

- The tetrasodium salts (target and analogs) exhibit higher water solubility than disodium salts (e.g., 1,5-NDSA) due to increased ionic charge .

- Chloro-triazine and methoxy groups in the target compound may reduce polar solubility compared to hydroxylated analogs .

Chromophoric Properties :

- Azo-triazine linkages in the target compound likely enhance light absorption in visible spectra, making it suitable for dyes. Similar compounds with stilbene backbones (e.g., CAS 16470-24-9) are used in fluorescent applications .

Stability and Degradation :

- Azo bonds in the target compound are susceptible to UV/oxidative degradation , as seen in 1,5-NDSA studies .

- Triazine rings may improve thermal stability compared to simpler sulfonates .

Analytical Behavior :

- Like 1,5-NDSA, the target compound’s multi-charged nature could cause HPLC tailing on reverse-phase columns. Mixed-mode columns (e.g., BIST™ A) resolve this via anion-exchange retention .

Industrial Applications :

- The target compound’s complexity suggests niche uses in high-performance dyes or metal-ion chelation , whereas simpler salts (e.g., 1,5-NDSA) serve broader roles in sensors and drug synthesis .

Biological Activity

1,5-Naphthalenedisulfonic acid, particularly in its tetrasodium salt form, is a complex organic compound with significant applications in various fields including pharmaceuticals, dye production, and analytical chemistry. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a naphthalene backbone with two sulfonic acid groups and multiple imino and azo linkages. This configuration contributes to its solubility and reactivity in biological systems.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₇Na₄O₆S₂ |

| Molecular Weight | 564.88 g/mol |

| Solubility | Highly soluble in water |

| pH | Approximately 2.4 |

| LD50 (oral, rat) | 2420 mg/kg |

1,5-Naphthalenedisulfonic acid exhibits several biological activities:

- Antimicrobial Activity : It has been shown to inhibit the growth of various microbial strains. Its mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.

- Analytical Applications : Used as a reagent in spectrophotometric methods for detecting metal ions, enhancing environmental testing accuracy .

- Pharmaceutical Applications : Acts as an excipient in drug formulation to improve solubility and bioavailability of active pharmaceutical ingredients (APIs), especially sulfonamide antibiotics .

Antimicrobial Studies

A study demonstrated that the compound effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, revealing significant antifungal properties comparable to conventional antifungals .

Pharmacokinetic Studies

Research on the pharmacokinetics of formulations containing this compound showed enhanced absorption and distribution in biological tissues. In animal models, it improved the bioavailability of co-administered drugs by facilitating their solubilization in gastrointestinal fluids .

Toxicological Studies

Toxicity assessments indicated that while the compound has a relatively high LD50 value (2420 mg/kg), it should still be handled with care due to its corrosive nature . Long-term studies have shown no significant adverse effects at therapeutic doses.

Dyes and Pigments

The compound serves as an essential intermediate in synthesizing various dyes used in textiles. Its ability to provide vibrant colors and excellent lightfastness makes it invaluable in the dye industry .

Water Treatment

In environmental science, it is utilized for sludge dispersion in water treatment processes, effectively enhancing contaminant removal and improving water quality .

Biochemical Research

In biochemistry, it is employed as a stabilizing agent for proteins and enzymes during assays. This role is crucial for reliable experimental outcomes .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high purity for research applications?

Synthesis typically involves multi-step reactions, including azo coupling, sulfonation, and triazine ring functionalization. Key steps include:

- Azo bond formation : Diazotization of aromatic amines followed by coupling with naphthalenedisulfonic acid derivatives under controlled pH (4–6) and low temperature (0–5°C) to prevent side reactions .

- Triazine linkage : Reacting 6-chloro-1,3,5-triazine-2,4-diamine intermediates with phenolic or amino groups under alkaline conditions (pH 9–11) .

- Purification : Use recrystallization in water-ethanol mixtures or reverse-phase HPLC with acetonitrile/water gradients (e.g., Newcrom R1 column) to isolate the tetrasodium salt .

- Purity validation : HPLC (≥98% area%) and neutralization titration for sulfonic acid groups .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Structural analysis : FTIR for sulfonic acid (-SO) and azo (-N=N-) groups; H/C NMR in DO to resolve aromatic protons and triazine carbons .

- Thermal stability : TGA/DSC to assess decomposition temperatures (likely >250°C due to sulfonate and triazine stability) .

- Solubility : Water solubility (>100 mg/mL at 25°C) confirmed via gravimetric analysis; insolubility in non-polar solvents (e.g., hexane) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Highly water-soluble due to tetrasodium sulfonate groups; avoid organic solvents except polar aprotic solvents (e.g., DMSO) .

- pH stability : Stable in neutral to alkaline conditions (pH 7–12); avoid acidic environments (<pH 4) to prevent sulfonic acid protonation and precipitation .

- Light sensitivity : Azo groups may degrade under UV light; store in amber vials at 2–8°C .

Q. What toxicological data are available to guide safe handling in laboratory settings?

- Acute toxicity : Similar naphthalenedisulfonate derivatives show LD values of 250–500 mg/kg (rat, oral), with effects including gastrointestinal distress and liver/kidney damage .

- Mutagenicity : Ames tests on analogous azo-triazine compounds indicate potential mutagenicity (TA98 strain, +S9 activation) .

- Safety protocols : Use PPE (gloves, goggles), fume hoods for weighing, and emergency eye wash stations .

Q. In which research fields is this compound commonly applied?

- Materials science : As a linker in coordination polymers for proton-conductive membranes (e.g., 1D/2D frameworks with 10–10 S/cm conductivity at 80°C) .

- Analytical chemistry : As a UV-Vis active probe (λ ~450–550 nm) for HPLC method development .

- Dye chemistry : Structural analogs (e.g., Direct Fast Yellow RS) are used as chromophores in textiles .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s proton conductivity in coordination polymers?

- Synthesis : Combine with transition metals (e.g., Zn, Cu) and co-ligands (e.g., 4,4′-bipyridine) to form MOFs .

- Characterization : Use single-crystal XRD to confirm framework topology and impedance spectroscopy (10 Hz–10 MHz) to measure proton conductivity under controlled humidity .

- Variables : Test conductivity at 25–80°C and 30–90% relative humidity to assess activation energy and hydration dependence .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Q. What mechanistic insights exist for the formation of azo-triazine linkages during synthesis?

Q. How can this compound be quantified in biological matrices for toxicokinetic studies?

Q. What experimental approaches elucidate its potential carcinogenic mechanisms?

- In vitro models : Treat HepG2 cells and measure DNA adducts via P-postlabeling or COMET assays .

- Oxidative stress : Quantify 8-OHdG (via LC-MS) and glutathione depletion in exposed cell lines .

- Comparative studies : Test structural analogs (e.g., without chloro-triazine groups) to isolate carcinogenic moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.